molecular formula C54H100O14 B12642692 Sucrose trimyristate CAS No. 29063-61-4

Sucrose trimyristate

Cat. No.: B12642692
CAS No.: 29063-61-4
M. Wt: 973.4 g/mol
InChI Key: FUAVHLIMXAIRGA-AFRRYHNSSA-N
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Description

Sucrose trimyristate is a chemical compound categorized under heterocyclic organic compounds. It is composed of sucrose esterified with three myristic acid molecules. The molecular formula of this compound is C54H100O14, and it has a molecular weight of 973.36 g/mol . This compound is primarily used in research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sucrose trimyristate typically involves the esterification of sucrose with myristic acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or enzymatic catalysts such as lipases. The reaction conditions often require elevated temperatures and controlled environments to ensure the complete esterification of the hydroxyl groups on the sucrose molecule .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for the efficient mixing of sucrose and myristic acid in the presence of a catalyst. The reaction mixture is then subjected to purification processes, such as distillation or crystallization, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Sucrose trimyristate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sucrose trimyristate involves its interaction with lipid membranes. The ester groups in this compound can insert into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the transport of therapeutic agents across cell membranes . Additionally, this compound can act as a surfactant, reducing surface tension and stabilizing emulsions .

Comparison with Similar Compounds

  • Sucrose monolaurate
  • Sucrose monostearate
  • Sucrose monopalmitate

Comparison: Sucrose trimyristate is unique due to its three myristic acid ester groups, which provide distinct physicochemical properties compared to other sucrose esters. For instance, sucrose monolaurate has only one lauric acid ester group, making it less hydrophobic and less effective as a surfactant . Sucrose monostearate and sucrose monopalmitate, with their single ester groups, also differ in their emulsifying and solubilizing capabilities .

Properties

CAS No.

29063-61-4

Molecular Formula

C54H100O14

Molecular Weight

973.4 g/mol

IUPAC Name

[(2S,3S,4R,5R)-5-(hydroxymethyl)-3,4-di(tetradecanoyloxy)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl tetradecanoate

InChI

InChI=1S/C54H100O14/c1-4-7-10-13-16-19-22-25-28-31-34-37-45(57)63-42-54(68-53-50(62)49(61)48(60)43(40-55)64-53)52(66-47(59)39-36-33-30-27-24-21-18-15-12-9-6-3)51(44(41-56)67-54)65-46(58)38-35-32-29-26-23-20-17-14-11-8-5-2/h43-44,48-53,55-56,60-62H,4-42H2,1-3H3/t43-,44-,48-,49+,50-,51-,52+,53-,54+/m1/s1

InChI Key

FUAVHLIMXAIRGA-AFRRYHNSSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC1(C(C(C(O1)CO)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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